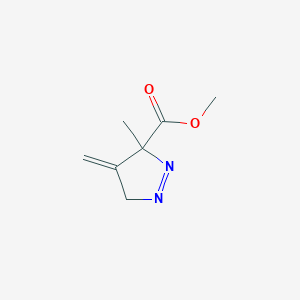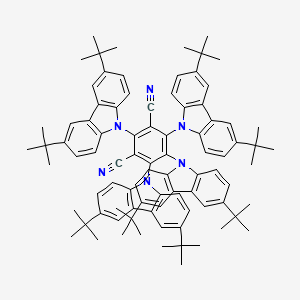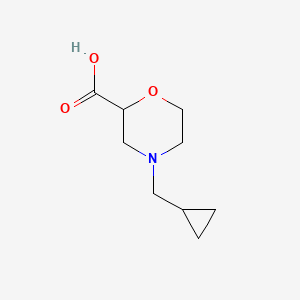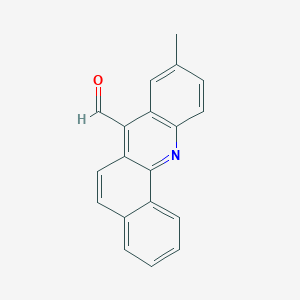
Benz(c)acridine-7-carboxaldehyde, 9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz©acridine-7-carboxaldehyde, 9-methyl-: is a chemical compound with the molecular formula C19H13NO. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its aromatic structure, which includes multiple benzene rings fused together with an acridine core. The presence of a carboxaldehyde group at the 7th position and a methyl group at the 9th position makes it unique among acridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine-7-carboxaldehyde, 9-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted benzene derivative, the process may involve Friedel-Crafts acylation followed by cyclization and subsequent functional group modifications to introduce the carboxaldehyde and methyl groups .
Industrial Production Methods: Industrial production of Benz©acridine-7-carboxaldehyde, 9-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benz©acridine-7-carboxaldehyde, 9-methyl- can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products Formed:
Oxidation: Benz©acridine-7-carboxylic acid, 9-methyl-.
Reduction: Benz©acridine-7-carbinol, 9-methyl-.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Chemistry: Benz©acridine-7-carboxaldehyde, 9-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with DNA and proteins. Its aromatic structure allows it to intercalate between DNA bases, making it a candidate for studying DNA-binding properties and potential anticancer activities .
Industry: In the industrial sector, Benz©acridine-7-carboxaldehyde, 9-methyl- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it versatile for creating different colorants .
Mechanism of Action
The mechanism of action of Benz©acridine-7-carboxaldehyde, 9-methyl- involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
Acridine-9-carboxaldehyde: Similar in structure but lacks the methyl group at the 9th position.
Benz©acridine-7-carboxaldehyde, 11-methyl-: Similar but with the methyl group at the 11th position.
7,9-Dimethylbenz©acridine: Similar but with an additional methyl group at the 7th position.
Uniqueness: Benz©acridine-7-carboxaldehyde, 9-methyl- is unique due to its specific substitution pattern, which affects its chemical reactivity and biological interactions. The presence of both the carboxaldehyde and methyl groups in specific positions allows for unique interactions with other molecules, making it distinct from its analogs .
Properties
CAS No. |
2732-09-4 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
9-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-11H,1H3 |
InChI Key |
CLAQKFCRXYBNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2C=O)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


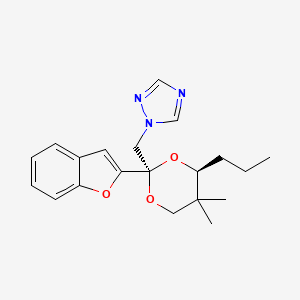

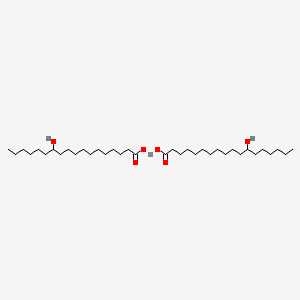
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
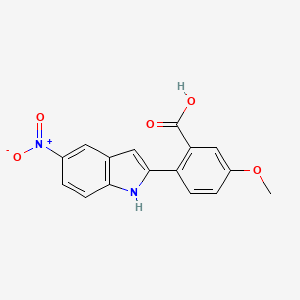

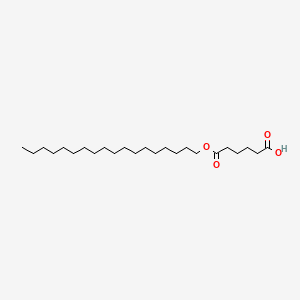
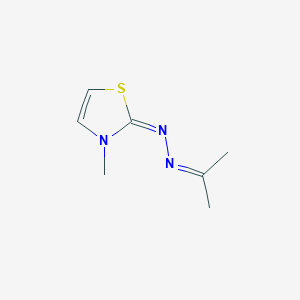
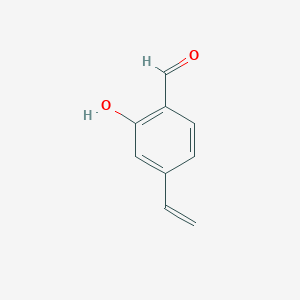
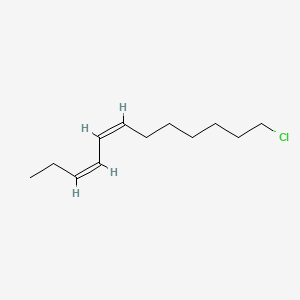
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
